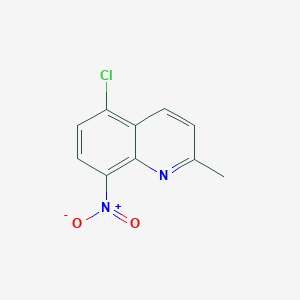

5-Chloro-2-methyl-8-nitroquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-methyl-8-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-2-3-7-8(11)4-5-9(13(14)15)10(7)12-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLLHMUWSVFKDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558090 | |

| Record name | 5-Chloro-2-methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102653-54-3 | |

| Record name | 5-Chloro-2-methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 Methyl 8 Nitroquinoline

Direct Synthesis Approaches

Direct synthesis approaches focus on the introduction of the chloro and nitro groups onto a pre-existing 2-methylquinoline (B7769805) scaffold. These methods often contend with challenges of regioselectivity.

Nitration Strategies for Substituted Quinolines

The introduction of a nitro group onto the quinoline (B57606) ring is a key step. The position of nitration is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.

The nitration of 2-methylquinoline typically yields a mixture of isomers, primarily 2-methyl-5-nitroquinoline (B1594748) and 2-methyl-8-nitroquinoline (B1328908). google.com This lack of regioselectivity complicates the purification process and reduces the yield of the desired 8-nitro isomer. google.com The reaction is generally carried out using a mixture of nitric acid and sulfuric acid. Under these strongly acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. stackexchange.compjsir.org This positively charged species directs electrophilic attack to the benzene (B151609) ring, leading to substitution at the 5- and 8-positions. stackexchange.compjsir.orgjst.go.jp Kinetic studies have confirmed that the quinolinium ion is the reacting species, and at 0°C, the nitration of quinoline results in an almost equal mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). stackexchange.com

To achieve selective synthesis of a specific isomer, such as 7-methyl-8-nitroquinoline (B1293703), researchers have developed two-step processes. For instance, a mixture of 5- and 7-methylquinoline (B44030) can be prepared and then subjected to nitration, which can selectively yield 7-methyl-8-nitroquinoline under specific conditions. brieflands.com

Table 1: Nitration Products of 2-Methylquinoline

| Product | Position of Nitration | Typical Yield |

|---|---|---|

| 2-Methyl-5-nitroquinoline | 5 | Mixture |

| 2-Methyl-8-nitroquinoline | 8 | Mixture |

A more controlled approach involves the nitration of a quinoline precursor that already contains a halogen atom. For instance, starting with a chlorinated 2-methylquinoline can direct the nitration to a specific position. However, the presence of both activating (methyl) and deactivating (chloro) groups, along with the directing influence of the heterocyclic nitrogen, can lead to complex product mixtures. The precise outcome depends on the position of the chlorine atom and the reaction conditions.

Chlorination of Nitroquinoline Derivatives

An alternative direct approach is the chlorination of a nitroquinoline derivative. For example, the chlorination of 2-methyl-8-nitroquinoline would directly yield the target compound. The chlorination of quinoline and its derivatives can be achieved using various reagents. In the presence of concentrated sulfuric acid and silver sulfate, dry chlorine gas can be used to introduce chlorine atoms at the 5- and 8-positions. pjsir.org This method is thought to involve the electrophilic attack of a chloronium ion (Cl+) on the protonated quinoline base. pjsir.org

A metal-free approach for the regioselective C-H halogenation of 8-substituted quinolines has also been developed using trihaloisocyanuric acid as the halogen source. researchgate.net This method is operationally simple and proceeds at room temperature. researchgate.net For instance, N-(2-Methylquinolin-8-yl)benzamide can be halogenated with high yields at the C5 position. rsc.org

Multi-Step Synthetic Routes

Multi-step syntheses offer greater control over the final substitution pattern by building the quinoline ring from acyclic precursors with the desired functionalities already in place or introduced at specific stages.

Cyclocondensation Reactions for Substituted Quinoline Ring Formation

Cyclocondensation reactions are a cornerstone of quinoline synthesis. The Skraup synthesis and the Doebner-von Miller reaction are classic examples that involve the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound or its precursor.

For the synthesis of 5-Chloro-2-methyl-8-nitroquinoline, one could envision a pathway starting from a suitably substituted aniline, such as 2-amino-4-chloronitrobenzene. However, the availability and stability of such starting materials can be a limiting factor.

A more common strategy involves synthesizing a substituted quinoline and then modifying the substituents. For example, 4-Chloro-2-methyl-3-nitroquinolines have been used as precursors for the synthesis of various heterocyclic compounds fused to the quinoline ring. researchgate.net

Another approach involves the synthesis of an 8-hydroxyquinoline (B1678124) derivative, which can then be converted to the corresponding chloro derivative. For instance, 5-chloro-8-hydroxyquinoline (B194070) can be prepared via the Skraup reaction using 4-chloro-2-aminophenol and glycerol. google.com The hydroxyl group can subsequently be replaced by a chlorine atom. Similarly, 2-methyl-8-hydroxyquinoline can be synthesized via the Doebner-Miller reaction between o-aminophenol and crotonaldehyde (B89634). google.com This intermediate can then be nitrated and chlorinated.

Table 2: Common Cyclocondensation Reactions for Quinoline Synthesis

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Forms quinoline from anilines. |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | A versatile method for substituted quinolines. |

| Friedländer Synthesis | 2-Aminobenzaldehyde or Ketone, Compound with an α-Methylene Group | Provides good regiochemical control. |

Incorporation of Chloro and Nitro Moieties via Sequential Transformations

The construction of the this compound molecule necessitates the introduction of three distinct substituents onto the quinoline scaffold: a methyl group at the C2 position, a chloro group at the C5 position, and a nitro group at the C8 position. The sequence in which these groups are introduced is critical to the success of the synthesis, as the directing effects of the existing substituents heavily influence the position of subsequent functionalizations.

A common strategy begins with the synthesis of a substituted 2-methylquinoline, followed by sequential electrophilic substitution reactions. The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a foundational method for creating the 2-methylquinoline core. This typically involves the reaction of an aniline derivative with an α,β-unsaturated aldehyde, such as crotonaldehyde, under acidic conditions.

One plausible pathway involves the nitration of 2-methylquinoline followed by chlorination. The nitration of 2-methylquinoline generally requires strong acidic conditions (e.g., a mixture of nitric and sulfuric acids) and yields a mixture of isomers, primarily 2-methyl-5-nitroquinoline and 2-methyl-8-nitroquinoline.

Alternatively, a pre-chlorinated precursor can be used. For instance, the reaction of 3-chloroaniline (B41212) with crotonaldehyde would yield a mixture of 5-chloro-2-methylquinoline and 7-chloro-2-methylquinoline. Subsequent nitration of this mixture presents its own regioselectivity challenges.

A more direct approach involves the nitration of a pre-existing 2-methylquinoline derivative where the reaction conditions are optimized for a specific isomer. Research into the nitration of 8-alkyl-2-methylquinolines has shown that these reactions can be selective, although they may require elevated temperatures of at least 70°C and reaction times exceeding 16 hours to achieve high yields of the desired 5-nitro isomer. nih.gov

The chlorination step can be accomplished using various reagents. For related quinoline compounds, sulfuryl dichloride in acetic acid or phosphorus oxychloride have been effectively used to introduce a chlorine atom onto the ring system. chemicalbook.comprepchem.com

Table 1: Exemplary Sequential Reaction Conditions for Quinoline Functionalization

| Step | Precursor | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Chlorination | 5-hydroxyquinoline derivative | Phosphorus oxychloride, 80°C, 2 hours | 5-chloroquinoline derivative | prepchem.com |

| Nitration | 8-(alkyl)-2-methylquinolines | Nitrating mixture (HNO₃/H₂SO₄), ≥70°C, >16 hours | 8-(alkyl)-2-methyl-5-nitroquinoline | nih.gov |

Strategies for Selective Isomer Formation and Purification

A significant challenge in the synthesis of this compound is the control of isomerism. The synthesis of the quinoline ring from meta-substituted anilines, such as m-toluidine (B57737) or 3-chloroaniline, via the Skraup or Doebner-von Miller reaction inherently produces a mixture of 5- and 7-substituted isomers. brieflands.com For example, the reaction of m-toluidine is known to yield a mixture containing approximately 60% of the 7-methylquinoline and 40% of the 5-methylquinoline (B1294701) isomer. brieflands.com A similar distribution can be anticipated when using 3-chloroaniline as a starting material.

Furthermore, the nitration of 2-methylquinoline results in a mixture of 5-nitro and 8-nitro isomers. The separation of these closely related isomers is crucial for obtaining the pure target compound. Several strategies for purification have been developed.

Column Chromatography: A standard laboratory technique for separating isomeric mixtures is column chromatography over a stationary phase like silica (B1680970) gel. prepchem.com Eluting with an appropriate solvent system allows for the separation of isomers based on their differential adsorption to the stationary phase. For instance, the purification of a crude 4-methyl-5-chloro-6-methoxy-8-nitroquinoline was achieved by collecting the fast-moving yellow band from a silica gel column eluted with chloroform. prepchem.com

Fractional Crystallization of Salts: An effective industrial and lab-scale method for separating nitroquinoline isomers involves their conversion to hydrohalide salts. google.com A mixture of nitroquinoline isomers can be treated with an acid, such as hydrogen chloride, to form the corresponding hydrochloride salts. These salts often exhibit different solubilities in specific solvent systems, allowing for their separation by fractional crystallization. A patented process describes heating a slurry of nitroquinoline isomer hydrohalide salts in wet dimethylformamide (DMF) to form a solution, followed by controlled cooling. google.com This process causes the selective precipitation of the 5-nitroquinoline hydrohalide, which can then be collected by filtration. google.com The 8-nitroquinoline isomer remains in the filtrate and can be recovered subsequently. google.com

Table 2: Isomer Separation Techniques for Quinoline Derivatives

| Technique | Target Separation | Methodology | Key Feature | Reference |

|---|---|---|---|---|

| Column Chromatography | Isomeric Products | Elution from silica gel with a suitable solvent (e.g., chloroform). | Differential adsorption of isomers to the stationary phase. | prepchem.com |

| Fractional Crystallization | 5-Nitroquinoline vs. 8-Nitroquinoline | Formation of hydrohalide salts and selective precipitation from a solvent like wet dimethylformamide upon cooling. | Differential solubility of isomer hydrohalide salts. | google.com |

Catalytic Approaches in this compound Synthesis

Catalysis offers pathways to improve the efficiency, selectivity, and environmental footprint of chemical syntheses. In the context of producing this compound, catalytic methods can be applied to the formation of the core 2-methylquinoline ring system.

One notable metal-free catalytic approach involves the use of a catalytic amount of iodine for the synthesis of 2-methylquinolines. researchgate.net This method relies on the condensation of anilines with vinyl ethers, where molecular iodine acts as an oxidant. researchgate.net This approach is lauded for its mild and efficient nature, avoiding the harsh acidic conditions of traditional cyclization reactions. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Methyl 8 Nitroquinoline

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and determining the molecular structure of a compound. The vibrational modes are assigned based on their frequencies and intensities, often aided by computational methods like Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal vibration.

Fourier Transform Infrared (FT-IR) Analysis

A detailed FT-IR analysis of 5-Chloro-2-methyl-8-nitroquinoline would reveal characteristic absorption bands corresponding to the vibrations of its constituent functional groups, such as the C-Cl stretching, C-H stretching and bending modes of the methyl group and the quinoline (B57606) ring, C=N and C=C stretching vibrations of the quinoline core, and the symmetric and asymmetric stretching vibrations of the nitro group. However, specific experimental data for these vibrational frequencies are not available.

Potential Energy Distribution (PED) Analysis

A PED analysis, typically performed through quantum chemical calculations, would offer a precise assignment of the observed vibrational bands in the FT-IR and FT-Raman spectra. This analysis is crucial for a definitive understanding of the complex vibrational modes of a molecule as it breaks down the normal modes into contributions from internal coordinates like bond stretching, angle bending, and torsions. Without experimental spectra, a meaningful PED analysis cannot be presented.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, primarily UV-Vis spectroscopy, provides information about the electronic transitions within a molecule, offering insights into its electronic structure and conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the quinoline ring and the nitro group. The position and intensity of these bands are influenced by the substituents on the quinoline core. Specific absorption maxima (λmax) for this compound are not documented in available literature.

Solvent Effects on Electronic Spectra

The study of solvent effects on the UV-Vis spectrum, by recording the spectra in solvents of varying polarity, can provide valuable information about the nature of the electronic transitions and the ground and excited state dipole moments of the molecule. A shift in the absorption maxima with changing solvent polarity (solvatochromism) would indicate changes in the electronic distribution upon excitation. However, no such studies on this compound have been found.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of an organic compound by mapping its carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For this compound, the ¹H NMR spectrum would be expected to display distinct signals corresponding to each unique proton environment.

Methyl Protons: A sharp singlet would be anticipated in the aliphatic region (typically δ 2.5-3.0 ppm) corresponding to the three equivalent protons of the methyl group at the C2 position.

Aromatic Protons: The protons on the quinoline ring would appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) would depend on their position relative to the electron-withdrawing nitro and chloro groups and the nitrogen atom in the heterocyclic ring. The protons at C3, C4, C6, and C7 would each produce a unique signal, and their splitting patterns would reveal their adjacent proton neighbors, allowing for definitive assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for this compound would show a unique signal for each of the 10 carbon atoms in its structure, as they are all chemically non-equivalent.

Aliphatic Carbon: The methyl carbon (C2-CH₃) would appear as a single peak in the upfield region of the spectrum.

Aromatic and Heterocyclic Carbons: The nine carbons of the quinoline core would produce signals in the downfield aromatic region. The carbons directly attached to the electronegative substituents (C5-Cl and C8-NO₂) and the nitrogen atom (C2 and C8a) would have their chemical shifts significantly influenced, providing key data points for confirming the substitution pattern.

Correlation of Experimental and Theoretical NMR Data

In modern structural analysis, experimental NMR data is often correlated with theoretical data calculated using computational methods like Density Functional Theory (DFT). By calculating the magnetic shielding constants for each proton and carbon in the optimized molecular structure, a theoretical NMR spectrum can be predicted. Comparing the predicted chemical shifts with the experimental values helps to validate the proposed structure and provides a deeper understanding of the electronic environment of the nuclei within the molecule. This correlation is particularly useful for assigning complex signals in the aromatic region of the spectra.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

For this compound, a standard mass spectrum would show a molecular ion peak (M⁺) corresponding to the nominal mass of the molecule. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be observed, with a second peak (M+2) approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, typically to four or more decimal places. This precise mass allows for the unambiguous determination of the molecular formula (C₁₀H₇ClN₂O₂) by distinguishing it from any other combination of atoms that might have the same nominal mass. The fragmentation pattern observed in the mass spectrum would also offer structural clues, showing the loss of fragments such as the nitro group (NO₂) or the methyl group (CH₃).

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. lookchem.com If a suitable single crystal of this compound could be grown, SCXRD analysis would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This data would confirm the planarity of the quinoline ring system and reveal the spatial orientation of the chloro and nitro substituents. Furthermore, the analysis would elucidate the intermolecular interactions, such as π-π stacking, that govern the packing of the molecules in the crystal lattice.

Computational Chemistry and Quantum Chemical Analyses of 5 Chloro 2 Methyl 8 Nitroquinoline

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. It is widely used to optimize molecular geometries and to understand the intricacies of chemical bonding and reactivity.

Molecular Structure Optimization and Geometrical Parameters

The initial step in the computational analysis of 5-Chloro-2-methyl-8-nitroquinoline involves the optimization of its molecular structure. This process aims to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. The optimization is typically performed using DFT methods, which provide a good balance between accuracy and computational cost.

Upon optimization, key geometrical parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, in related quinoline (B57606) derivatives, the C-Cl bond length is a critical parameter. In a study of a cocrystal containing 5-chloro-8-hydroxyquinoline (B194070), the C-Cl bond length was reported to be 1.7612 Å. sci-hub.se Similarly, the bond lengths and angles associated with the nitro (NO2) and methyl (CH3) groups are of significant interest. The planarity of the quinoline ring system is also a key feature, with minor deviations from planarity being common. researchgate.net The precise values for this compound would be expected to be influenced by the electronic effects of the chloro, methyl, and nitro substituents.

Table 1: Representative Geometrical Parameters of Substituted Quinolines

| Parameter | Typical Value (Å or °) | Reference |

| C-Cl Bond Length | 1.7612 | sci-hub.se |

| C-N (nitro) Bond Length | ~1.47 | General |

| C-C (ring) Bond Length | 1.37 - 1.43 | sci-hub.se |

| C-N (ring) Bond Length | ~1.37 | sci-hub.se |

| C-C-C Bond Angle | ~120 | General |

| O-N-O Bond Angle | ~125 | General |

Note: The values presented are typical and may vary for this compound.

Selection of Basis Sets and Functionals

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. A popular choice for organic molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. kfupm.edu.saresearchgate.net This functional has been shown to provide reliable results for the geometry and electronic properties of quinoline derivatives. kfupm.edu.saresearchgate.net

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets generally provide more accurate results but at a higher computational cost. For molecules containing elements like chlorine, it is important to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution. A commonly used basis set is 6-311++G(d,p), which has been employed in the study of similar compounds like 2-methyl-8-nitroquinoline (B1328908). researchgate.net The choice of basis set can influence the calculated properties, and it is sometimes necessary to test different basis sets to ensure the reliability of the results. nih.gov

Electronic Structure and Reactivity Descriptors

Beyond the molecular geometry, computational chemistry offers a wealth of information about the electronic properties and reactivity of a molecule. These insights are derived from the analysis of the calculated electronic wavefunction.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. sci-hub.seirjweb.com

A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. sci-hub.se This can indicate a greater tendency to participate in chemical reactions. wuxibiology.com In quinoline derivatives, the HOMO and LUMO are often delocalized over the aromatic ring system, and their energies are influenced by the nature and position of the substituents. nih.gov For this compound, the electron-withdrawing nitro group and the chloro group, along with the electron-donating methyl group, would be expected to significantly modulate the energies of the frontier orbitals and the magnitude of the energy gap.

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability. sci-hub.seirjweb.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons. irjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. irjweb.com |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons. irjweb.com |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the regions that are susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and prone to attack by electrophiles. Conversely, blue indicates regions of positive electrostatic potential, which are electron-deficient and susceptible to attack by nucleophiles.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring, making these sites potential centers for electrophilic attack. researchgate.net Regions of positive potential might be located around the hydrogen atoms and parts of the aromatic ring, indicating sites for potential nucleophilic interaction. researchgate.net

Local Reactivity Descriptors

The Fukui function, f(r), measures the change in electron density at a particular point in space when an electron is added to or removed from the molecule. chemrxiv.org Condensed Fukui functions, which are associated with individual atoms, are often used to predict the regioselectivity of chemical reactions. researchgate.net For this compound, the analysis of Fukui functions would help to pinpoint which atoms are most likely to be involved in different types of chemical transformations, providing a more detailed understanding of its chemical behavior. nih.gov

Charge Transfer within the Molecule

Intramolecular charge transfer (ICT) is a fundamental electronic process within this compound, significantly influencing its chemical behavior and properties. The molecule's structure, featuring a quinoline core substituted with an electron-donating methyl group (-CH₃) and electron-withdrawing chloro (-Cl) and nitro (-NO₂) groups, creates a pronounced electronic asymmetry.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a clear picture of this charge transfer. In similar quinoline derivatives, the HOMO is typically localized over the quinoline ring and the methyl group, which are regions of higher electron density. Conversely, the LUMO is predominantly centered on the electron-deficient nitro group and the electronegative chlorine atom. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap facilitates electron excitation and indicates higher reactivity and a greater potential for ICT. sci-hub.se The presence of both strong electron-donating and electron-withdrawing groups on the quinoline scaffold leads to a significant transfer of electron density from the HOMO to the LUMO upon excitation, a characteristic π → π* charge-transfer state. researchgate.net This ICT is a key factor in the molecule's stability and its nonlinear optical properties. researchgate.net

Bonding Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for examining charge delocalization and the stabilizing effects of hyperconjugative interactions. researchgate.net This method translates the complex, delocalized molecular orbitals into localized Lewis-type structures (bonds and lone pairs), with any deviations representing delocalization effects.

In this compound, significant hyperconjugative interactions arise from the overlap of filled (donor) and empty (acceptor) orbitals. The most prominent of these interactions involve the delocalization of electron density from:

The lone pairs of the nitrogen and oxygen atoms in the nitro group (n(N) and n(O)) into the antibonding π* orbitals of the quinoline ring.

The lone pairs of the chlorine atom (n(Cl)) into the antibonding π* orbitals of the C-C bonds within the ring. eurjchem.com

The σ bonds of the methyl group (σ(C-H)) into the adjacent π* orbitals of the quinoline ring.

Table 1: Representative NBO Analysis of Major Hyperconjugative Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) O (nitro) | π(N-C8) | ~25-35 | Lone Pair → Antibonding π |

| LP(1) N (nitro) | π(C7-C8) | ~15-25 | Lone Pair → Antibonding π |

| LP(3) Cl5 | π(C5-C6) | ~5-10 | Lone Pair → Antibonding π |

| σ(C-H) (methyl) | π(C2-C3) | ~2-5 | Sigma → Antibonding π |

Note: The values in this table are illustrative, based on typical calculations for similar nitro-chloro-substituted quinoline systems, and represent the expected magnitude of stabilization energies.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a visual and quantitative map of electron pair localization in a molecule. dntb.gov.uanih.gov These methods are effective in distinguishing core electrons, covalent bonds, and lone pairs, offering an intuitive representation of chemical bonding. researchgate.net

For this compound, ELF and LOL analyses would reveal:

High localization values (approaching 1.0) in the core regions of the carbon, nitrogen, oxygen, and chlorine atoms.

Distinct basins of localization corresponding to the C-H, C-C, C-N, C-Cl, and N-O covalent bonds.

Areas of high electron localization associated with the lone pairs on the nitrogen, oxygen, and chlorine atoms.

The distribution and shape of these localization domains provide insight into the nature of the chemical bonds. For instance, the basins between carbon atoms in the aromatic rings will appear as characteristic π-delocalized regions, while the C-Cl and N-O bonds will show polarization towards the more electronegative atom. These analyses serve to visually confirm the electronic distributions predicted by other methods like NBO. researchgate.netdntb.gov.ua

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of chemical bonding based on the topology of the electron density (ρ). eurjchem.com By analyzing the critical points of the electron density, AIM can identify atoms, bonds, rings, and cages and characterize the nature of the interactions between them.

An AIM analysis of this compound would focus on the properties at the bond critical points (BCPs) for each covalent interaction. Key parameters include:

Electron Density (ρ(r)) : A higher value indicates a stronger bond.

Laplacian of Electron Density (∇²ρ(r)) : A negative value is characteristic of a shared (covalent) interaction, where electron density is concentrated between the nuclei. A positive value suggests a closed-shell interaction (like ionic or van der Waals forces).

Total Energy Density (H(r)) : A negative value at the BCP is another strong indicator of covalent character.

For the bonds within the quinoline ring system, the analysis would show high ρ(r) and negative ∇²ρ(r), confirming their covalent and aromatic nature. The C-Cl and N-O bonds would exhibit characteristics of polar covalent bonds. This topological analysis provides a fundamental, physics-based description of the bonding network that complements the orbital-based view of NBO.

Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, are often excellent candidates for nonlinear optical (NLO) materials. These materials can alter the properties of light and are essential for applications in optoelectronics and photonics.

The most critical parameter for second-order NLO materials is the first-order hyperpolarizability (β). This property is a measure of how effectively a molecule can generate second-harmonic light (frequency doubling). Computational methods, such as Density Functional Theory (DFT), are widely used to calculate this property. researchgate.net

The NLO response of this compound is a direct consequence of its asymmetric electronic structure. The combination of the electron-donating methyl group and the powerful electron-withdrawing nitro and chloro groups, connected by a polarizable π-conjugated quinoline system, creates a large dipole moment and enhances the hyperpolarizability.

Calculations for similar quinoline derivatives have shown that their first-order hyperpolarizability values can be many times greater than that of urea, a standard reference material for NLO studies. researchgate.netnih.gov The significant β value indicates that this compound has strong potential as a component in the development of new NLO materials. researchgate.net

Table 2: Representative Calculated NLO Properties

| Parameter | Symbol | Representative Value | Unit |

| Dipole Moment | µ | ~4-7 | Debye |

| Mean Polarizability | α | ~150-200 | a.u. |

| First-Order Hyperpolarizability | β | ~10-20 x 10⁻³⁰ | esu |

| Comparison to Standard | β (molecule) / β (urea) | ~25-50 | Ratio |

Note: These values are illustrative and based on DFT calculations (e.g., B3LYP/6-311++G(d,p)) for analogous compounds. The actual values depend on the specific computational method and basis set used.

Impact of Substituents and Molecular Architecture on NLO Behavior

The nonlinear optical (NLO) properties of quinoline derivatives are significantly influenced by the nature and position of substituent groups on the quinoline ring. In this compound, the interplay between the electron-withdrawing nitro group (-NO2) at the C8 position, the electron-donating methyl group (-CH3) at the C2 position, and the halogen chloro group (-Cl) at the C5 position creates a unique electronic environment that dictates its NLO response.

The presence of both electron-donating and electron-withdrawing groups on an aromatic system can lead to substantial intramolecular charge transfer, a key factor for enhancing NLO properties. The methyl group pushes electron density into the quinoline ring, while the nitro group strongly pulls electron density towards itself. This push-pull mechanism across the quinoline scaffold results in a large change in dipole moment upon excitation, which is directly related to the first hyperpolarizability (β), a measure of the second-order NLO response.

The following table summarizes the calculated NLO parameters for related quinoline derivatives, providing a basis for understanding the potential NLO behavior of this compound.

| Compound | Dipole Moment (Debye) | First Hyperpolarizability (β) (esu) |

| 8-hydroxy-5-nitroquinoline | Data not available | Data not available |

| 5-chloro-8-hydroxyquinoline | Data not available | Data not available |

| 2-methyl-8-nitroquinoline | Data not available | Data not available |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool to study the dynamic behavior of molecules and their interactions with the surrounding environment over time. For this compound, MD simulations can provide valuable information about its reactive properties and intermolecular interactions.

Investigation of Reactive Properties and Intermolecular Interactions

MD simulations, in conjunction with quantum mechanical calculations, allow for the investigation of the reactive properties of this compound. By simulating the molecule's behavior in a solvent, it is possible to identify the most reactive sites within the molecule. The nitro group, being strongly electron-withdrawing, is expected to be a primary site for nucleophilic attack.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in the condensed-phase behavior of the compound. While this compound does not have a classic hydrogen bond donor, the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. MD simulations can elucidate the nature and strength of these interactions with solvent molecules or other molecules of the same kind. These interactions are fundamental to understanding the compound's solubility, crystal packing, and potential biological activity. researchgate.net

Radial Distribution Functions for Solute-Solvent Interactions

Radial distribution functions (RDFs), derived from MD simulations, provide a detailed picture of the local solvent structure around the solute molecule. By calculating the RDFs between specific atoms of this compound and the solvent molecules, one can quantify the probability of finding a solvent molecule at a certain distance from a particular atom of the solute.

For instance, the RDFs for the oxygen atoms of the nitro group with hydrogen atoms of water molecules would reveal the extent and geometry of hydration around this polar part of the molecule. Similarly, the RDFs around the non-polar methyl group and the quinoline ring would illustrate the hydrophobic interactions. This detailed understanding of solute-solvent interactions is essential for predicting the compound's behavior in different environments and for designing potential applications. researchgate.net

Reaction Mechanisms and Derivatization Strategies for 5 Chloro 2 Methyl 8 Nitroquinoline

Nucleophilic Substitution Reactions

The electron-deficient nature of the quinoline (B57606) ring, amplified by the nitro group, makes 5-Chloro-2-methyl-8-nitroquinoline susceptible to nucleophilic attack. Two primary pathways for nucleophilic substitution are the Vicarious Nucleophilic Substitution of Hydrogen (VNS) and Nucleophilic Aromatic Substitution (SNAr).

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinolines

Vicarious Nucleophilic Substitution (VNS) is a distinctive type of nucleophilic aromatic substitution where a hydrogen atom, rather than a leaving group like a halide, is replaced by a nucleophile. wikipedia.org This reaction is particularly effective in electron-deficient aromatic systems, such as nitroquinolines. nih.gov The nitro group activates the aromatic ring for nucleophilic attack, facilitating the substitution process. nih.gov

The general mechanism of VNS involves the addition of a carbanion, which contains a leaving group at the nucleophilic center, to the nitroaromatic compound. organic-chemistry.orgnih.gov This is followed by a base-induced β-elimination of the leaving group from the intermediate σ-complex, leading to the formation of the substituted product. organic-chemistry.orgnih.gov In the context of nitroquinolines, VNS reactions typically occur at positions ortho or para to the nitro group. kuleuven.be For this compound, the hydrogen at the C7 position is a potential site for VNS reactions.

Studies on various nitroquinolines have demonstrated the feasibility of VNS reactions. For instance, the reaction of 5-, 6-, and 8-nitroquinolines with chloromethyl phenyl sulfone results in the substitution of a hydrogen atom primarily at the ortho position relative to the nitro group. kuleuven.be The regioselectivity of VNS can be influenced by the steric bulk of the incoming nucleophile. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic Aromatic Substitution (SNAr) is a significant reaction pathway for aryl halides bearing strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In this compound, the chloro group at the C5 position is ortho to the nitro group at C8, making it a potential site for SNAr reactions.

The SNAr mechanism proceeds via a two-step addition-elimination process. pressbooks.pub A nucleophile attacks the carbon atom bearing the leaving group (the chloro atom in this case), forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this complex is delocalized by the electron-withdrawing nitro group. wikipedia.orgpressbooks.pub In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored.

The rate of SNAr reactions is influenced by the number and position of electron-withdrawing groups on the aromatic ring. pressbooks.pub The presence of the nitro group ortho to the chlorine atom in this compound significantly activates the C5 position for nucleophilic attack. It has been observed that in halonitroarenes, VNS can be faster than SNAr, except in cases with fluoride (B91410) as the leaving group. organic-chemistry.org

Nitro/Nitroso Conversion Mechanisms

Under certain reaction conditions, the nitro group of nitroquinolines can be converted to a nitroso group. nih.gov This transformation can occur during VNS reactions. For example, the reaction of a nitroquinoline with potassium carbazol-9-ide, generated in situ using potassium tert-butoxide and 9H-carbazole in THF, can lead to products where the nitro group is converted to a nitroso group. nih.gov

The proposed mechanism involves the protonation of the nitro group in the Meisenheimer adduct in a protic medium, followed by the elimination of a water molecule to form the nitroso derivative. nih.gov The presence of reactive nitrogen oxygen species (RNOS) can also facilitate the conversion of nitroaromatics. nih.gov For instance, conditions that generate N₂O₃ can lead to the formation of N-nitroso products. nih.gov In some cases, the nitroso intermediate can undergo further reactions, such as tautomerization to a quinone oxime. nih.gov

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is a fundamental transformation in the chemistry of nitroaromatic compounds, providing a route to valuable amino derivatives.

Transformation to Aminoquinolines

The reduction of the nitro group in this compound yields 5-Chloro-2-methyl-8-aminoquinoline. This transformation is a crucial step in the synthesis of various biologically active molecules and organic intermediates. google.comnih.gov The amino group can be further functionalized, expanding the synthetic utility of the quinoline scaffold. nih.gov

Several reducing agents can be employed for this conversion. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction with metals such as iron, tin, or stannous chloride in an acidic medium. For example, the reduction of 2-methyl-8-nitroquinoline (B1328908) to 2-methyl-8-aminoquinoline can be achieved through hydrogenation. google.com

Influence of Catalyst Systems on Reduction Yields

The choice of catalyst and reaction conditions plays a critical role in the efficiency and yield of the nitro group reduction. Different catalyst systems exhibit varying levels of activity and selectivity.

For catalytic hydrogenation, catalysts such as Raney nickel are effective. google.com The reaction is typically carried out in a solvent like ethanol (B145695) or a mixture of ethanol and dioxane. google.com The use of hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel is another established method for the reduction of nitroquinolines. google.com

Metal-based reductions, such as with iron powder in an ethanol/water mixture, provide a reliable method for the deoxygenation of nitro groups to form the corresponding amino compounds. acs.org Another common system is stannous chloride in an acidic medium. nih.gov The selection of the optimal catalyst system depends on the specific substrate and the desired outcome, as different systems can offer advantages in terms of yield, selectivity, and reaction conditions.

Below is a table summarizing the reduction of a related nitroquinoline to its corresponding aminoquinoline using different catalyst systems.

| Precursor | Product | Catalyst System | Solvent | Yield |

| 6-Methoxy-8-nitro-2-vinylquinoline | 8-Amino-6-methoxy-2-vinylquinoline | Raney nickel, Hydrazine hydrate | Toluene-95% ethanol | Not specified |

| 5,6-Dimethoxy-4-methyl-8-nitroquinoline | 8-Amino-5,6-dimethoxy-4-methylquinoline | Raney nickel | Ethanol-dioxane | 84% |

This table is based on data for structurally related compounds and serves as an illustrative example of typical reduction conditions and yields. google.com

Further Derivatization at Quinoline Ring Positions

The strategic derivatization of the this compound core is crucial for developing novel compounds with tailored properties. The existing functional groups—chloro, methyl, and nitro—offer distinct opportunities for chemical transformations.

Functionalization at the Methyl Group

The methyl group at the C2 position of the quinoline ring is a key site for functionalization. thieme-connect.de Its reactivity can be harnessed to introduce a variety of substituents, leading to the synthesis of diverse derivatives.

One common strategy involves the condensation reaction of the C2-methyl group with aldehydes. For instance, the reaction of 2-methylquinoline (B7769805) derivatives with appropriate aromatic aldehydes can be achieved through both conventional heating and microwave irradiation to yield styrylquinolines. nih.gov This reaction typically requires the initial protection of other reactive groups on the quinoline ring, followed by deprotection to obtain the final product. nih.gov

Another approach to functionalizing the methyl group is through C(sp³)-H activation, often facilitated by transition metal catalysts. nih.gov This method allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds, providing an efficient route to complex quinoline derivatives. The chelating effect of the nitrogen atom in the quinoline ring can facilitate the formation of cyclometallated complexes, which are key intermediates in these activation processes. nih.gov

The reaction of 7-methyl-8-nitro-quinoline with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) results in the formation of 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline, demonstrating a method for extending the carbon chain and introducing a reactive enamine functional group. brieflands.com

Table 1: Examples of Functionalization Reactions at the Methyl Group

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-Methylquinoline derivative | Aromatic aldehyde | Styrylquinoline | Condensation |

| 8-Methylquinoline | Transition metal catalyst | Functionalized quinoline | C-H Activation |

| 7-Methyl-8-nitro-quinoline | N,N-dimethylformamide dimethyl acetal (DMFDMA) | 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Condensation |

Modifications of the Chloro Substituent

The chlorine atom at the C5 position represents a valuable handle for nucleophilic aromatic substitution (SNA_r) reactions. This allows for the introduction of a wide array of functional groups, significantly altering the molecule's properties.

The chloro group can be displaced by various nucleophiles, such as amines, alcohols, and thiols. For example, the hydrogenation of 5-chloro-7-nitro-8-hydroxyquinoline using a palladium on carbon (Pd/C) catalyst not only reduces the nitro group but also removes the chloro substituent to yield 7-amino-8-hydroxyquinoline. nih.gov This highlights the potential for dehalogenation under certain reductive conditions.

Furthermore, the chloro group can be replaced by other functional groups through transition metal-catalyzed cross-coupling reactions. While direct examples for this compound are not extensively detailed in the provided context, the general reactivity of chloroquinolines in such reactions is well-established.

Table 2: Examples of Modifications at the Chloro Substituent

| Starting Material | Reagent(s)/Catalyst | Product | Reaction Type |

| 5-Chloro-7-nitro-8-hydroxyquinoline | H₂, Pd/C | 7-Amino-8-hydroxyquinoline | Hydrogenation/Dehalogenation |

Heteroaryl Substitution via Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing heteroaryl moieties onto the quinoline core. These reactions typically involve the coupling of a halo-quinoline with a heteroarylboronic acid or ester in the presence of a palladium catalyst.

For instance, 7-aminoquinoline-5,8-diones have been efficiently prepared from 8-hydroxy-2-methylquinoline, and subsequent Suzuki coupling with various boronic acids under palladium(0) catalysis and microwave conditions has been demonstrated to be an effective method for introducing aryl and heteroaryl groups. nih.gov The reaction of 2-chloro-7-acetamido-8-benzyloxyquinoline with different boronic acids under Pd(PPh₃)₄ catalysis illustrates the successful implementation of Suzuki coupling to generate a library of substituted quinolines. nih.gov These reactions are generally completed within 20-30 minutes under microwave irradiation, affording good yields. nih.gov

The mechanism of the Suzuki coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction conditions and achieving high yields.

Table 3: Examples of Heteroaryl Substitution via Suzuki Coupling

| Quinoline Substrate | Coupling Partner | Catalyst | Product |

| 2-Chloro-7-acetamido-8-benzyloxyquinoline | Arylboronic acid | Pd(PPh₃)₄ | 2-Aryl-7-acetamido-8-benzyloxyquinoline |

| 6-Methoxy-2-chloroquinoline-5,8-dione | Boronic acid | Palladium(0) | 6-Methoxy-2-arylquinoline-5,8-dione |

The derivatization of this compound at its methyl, chloro, and other ring positions offers a rich field for chemical exploration. The functionalization of the methyl group through condensation and C-H activation, the modification of the chloro substituent via nucleophilic substitution, and the introduction of heteroaryl groups using metal-catalyzed cross-coupling reactions provide a versatile toolkit for synthetic chemists. These strategies enable the generation of a diverse array of quinoline derivatives with potentially valuable applications in various scientific fields. Further research into these derivatization pathways will undoubtedly lead to the discovery of novel compounds with enhanced properties and functions.

Mechanistic Investigations of Biological Activity of 5 Chloro 2 Methyl 8 Nitroquinoline and Analogues

Enzyme Inhibition Studies

The capacity of 5-Chloro-2-methyl-8-nitroquinoline and its analogues to interfere with enzymatic processes is a key area of investigation. This section explores their effects on cholinesterase and urease, two enzymes of significant biological interest.

In Vitro Assays of Cholinesterase and Urease Inhibition

While direct studies on this compound's effect on cholinesterase are limited, research on related nitroquinoline compounds provides valuable insights. For instance, nitroxoline-based analogues, which share the 8-hydroxyquinoline (B1678124) scaffold, have been evaluated for their ability to inhibit cholinesterases. One study reported that a nitroxoline derivative demonstrated sub-micromolar inhibitory potency against butyrylcholinesterase, with an IC50 value of 215 nM frontiersin.org. Cholinesterase inhibitors are chemicals that prevent the breakdown of neurotransmitters like acetylcholine by the enzyme cholinesterase, thereby increasing their levels and duration of action at the synaptic cleft sciepub.comresearchgate.net.

Binding Mechanisms with Enzyme Active Sites

The binding mechanism of nitroxoline analogues with butyrylcholinesterase has been elucidated through crystallographic studies. These studies reveal that the 8-hydroxyquinoline scaffold can interact with the active site of the enzyme, suggesting a potential avenue for the development of more optimized inhibitors frontiersin.org. The interaction of fluoroquinolones with the urease active site is thought to involve coordination with the nickel ions essential for the enzyme's catalytic activity nih.govresearchgate.net.

Receptor Interactions

The interaction of this compound and its analogues with cellular receptors is crucial for understanding their pharmacological profile. This section focuses on their binding affinity for G-protein coupled receptors and their inhibitory mechanisms against the Epidermal Growth Factor Receptor.

G-Protein Coupled Receptor Binding Affinity

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that mediate a wide array of physiological signals frontiersin.orgnih.govyoutube.com. They are significant drug targets due to their involvement in numerous cellular processes. Currently, there is a lack of specific data in the available scientific literature regarding the binding affinity of this compound or its direct analogues to G-protein coupled receptors.

Epidermal Growth Factor Receptor (EGFR) Inhibition Mechanisms

Various quinoline (B57606) derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival. The 4-anilinoquinoline-3-carbonitrile class of compounds has been identified as effective EGFR kinase inhibitors, with activity comparable to established 4-anilinoquinazoline-based inhibitors nih.gov. Molecular docking studies have shown that substituted quinolines can exhibit a strong affinity for the EGFR kinase domain, often forming hydrogen bonds with key residues such as Cys-797 and Tyr-801 nih.gov. Some quinoline derivatives have been found to be potent dual-target inhibitors of both EGFR and HER-2 researchgate.net.

Antiproliferative and Cytotoxic Mechanisms

The antiproliferative and cytotoxic effects of this compound and its analogues are of significant interest in oncology research. The cytotoxicity of quinoline derivatives has been evaluated against various cancer cell lines. For instance, 8-hydroxy-5-nitroquinoline (NQ) was found to be the most toxic among several clioquinol analogues tested on human cancer cell lines, with an IC50 value 5-10 times lower than that of clioquinol nih.gov. The mechanism of its anticancer activity is thought to be linked to the generation of intracellular reactive oxygen species (ROS) nih.gov.

Studies on other substituted quinolines have demonstrated moderate to good inhibitory effects on cancer cell lines such as MCF-7 (human breast), HepG2 (human liver), HCT116 (human colorectal), and PC-3 (human prostate) nih.govacs.org. The antiproliferative activity of some quinoline derivatives has been linked to their ability to inhibit the EGF-dependent signaling pathway.

Below is a table summarizing the in vitro antiproliferative activity of a related compound, 7-methyl-8-nitro-quinoline, against a human epithelial colorectal carcinoma cell line (Caco-2).

| Compound | Cell Line | IC50 (µM) |

| 7-methyl-8-nitro-quinoline | Caco-2 | 1.87 |

Cell Line Specificity

The cytotoxic effects of this compound and its analogues have been evaluated against various human cancer cell lines, demonstrating a degree of cell line specificity. The substitution pattern on the quinoline ring significantly influences this activity. For instance, derivatives of 2-styryl-8-nitroquinoline have shown pronounced cytotoxic properties against human cervical cancer (HeLa) cells. acs.org Similarly, other quinoline derivatives have been tested against a panel of cancer cell lines, including those for kidney, colon, breast, lung, gastric, and prostate cancer. mdpi.com

Studies on related 8-hydroxyquinoline (8-OHQ) derivatives reveal that their anticancer potential is often linked to their ability to induce apoptosis. For example, nitroxoline (5-nitro-8-hydroxyquinoline) was found to be 5 to 10 times more cytotoxic to human cancer cells than other analogues like clioquinol. nih.gov The introduction of a chlorine atom at the R5 position of the 8-OHQ scaffold was shown to increase both toxicity and selectivity against multidrug-resistant (MDR) cancer cells. nih.gov A study on 7-methyl-8-nitro-quinoline and its derivatives showed cytotoxicity against human epithelial colorectal carcinoma (Caco-2) cells, with the nitro-aldehyde derivative exhibiting the highest toxicity. brieflands.com

The table below summarizes the cytotoxic activity of various quinoline analogues against different cancer cell lines, highlighting the influence of specific functional groups.

| Compound/Analogue | Cell Line | Reported Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 2-Styryl-8-nitroquinoline derivatives (SB Series) | HeLa (Cervical Cancer) | 2.897–10.37 μM | acs.org |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | Human Cancer Cell Lines | 5-10 fold lower IC50 than clioquinol | nih.gov |

| 8-Nitro-7-quinolinecarbaldehyde (Derivative E) | Caco-2 (Colorectal Carcinoma) | 0.535 µM | brieflands.com |

| 7-Methyl-8-nitro-quinoline (Derivative C) | Caco-2 (Colorectal Carcinoma) | 1.87 µM | brieflands.com |

| Pyrazolo[4,3-f]quinoline derivatives (1M, 2E, 2P) | NUGC-3 (Gastric Cancer) | < 8 µM | mdpi.com |

Structure-Activity Relationships (SAR) concerning Substituent Effects

The biological activity of this compound and its analogues is heavily dependent on the nature and position of substituents on the quinoline core. Structure-activity relationship (SAR) studies have provided valuable insights into these effects.

Effect of Nitro Group: The nitro group at the 8-position is a significant feature. acs.org In related compounds, a nitro group at the 5-position, as seen in nitroxoline, has been shown to be more cytotoxic against cancer cells than halogenated derivatives. nih.gov The redox properties of the nitro group may contribute to the mechanism of action, potentially through bioreductive activation. nih.gov Studies on 2-styryl-quinolines found that compounds with a nitro substituent at the C8 position (SB series) were generally less cytotoxic than their hydroxyl-substituted counterparts (SA series), highlighting the importance of this position in modulating activity. acs.org

Effect of Chloro Group: Halogenation, particularly with chlorine, plays a crucial role. The introduction of a chlorine atom at the 5-position of the 8-hydroxyquinoline scaffold has been found to increase both toxicity and selectivity against multidrug-resistant cancer cells. nih.gov This enhancement is attributed to factors like increased lipophilicity, which can improve membrane permeability.

Effect of Methyl Group: The presence of a methyl group at the 2-position can also influence activity. While specific SAR data for the 2-methyl group in this compound is limited, studies on related quinolines show that alkyl substitutions can modulate lipophilicity and steric factors, thereby affecting biological interactions. researchgate.net For instance, in a series of pyrazolo[4,3-f]quinoline derivatives, a methyl group on the pyridine (B92270) heterocycle significantly impacted cancer cell proliferation. mdpi.com

Combined Effects: The interplay between these substituents is critical. For example, the combination of a chloro group at C5 and a nitro group at C8 creates a unique electronic and steric profile that dictates the molecule's interaction with biological targets. The electron-withdrawing nature of both the chloro and nitro groups significantly influences the charge distribution across the quinoline ring system.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking simulations are a key computational tool used to investigate the interactions between quinoline derivatives and their protein targets, providing insights into their mechanism of action. doi.orgresearchgate.net These studies help predict how ligands like this compound and its analogues bind to the active sites of proteins. doi.orgresearchgate.net

Docking studies predict the stability of the complex formed between a ligand and its target protein by calculating a binding energy score. doi.org For various quinoline derivatives, these simulations have identified stable binding poses within the pockets of target proteins. doi.orgmdpi.com

For example, in a study of quinoline derivatives targeting viral proteins, strong binding energies indicated robust interactions with residues in the protein's active site. doi.org A computational study on 2-methyl-8-nitro quinoline used molecular modeling to analyze its cardiotonic activity. researchgate.net Docking simulations of cloxyquin (5-chloro-8-hydroxyquinoline) with bovine serum albumin (BSA) identified multiple potential binding sites, with estimated binding energies consistent with experimental data. nih.gov The top-ranked poses were located in the fatty acid binding sites (FA3 and FA5) and a cleft between subdomains IIA and IIIA. nih.gov

The table below presents examples of binding affinities for related quinoline compounds with their respective protein targets.

| Compound/Analogue | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Quinoline derivative 4 | RSV G protein | -5.64 | doi.org |

| Quinoline derivative 6 | Mtase protein | -6.35 | doi.org |

| N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1) | EHMT2 | -10.7 | mdpi.com |

| 2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2) | EHMT2 | -10.3 | mdpi.com |

Beyond binding affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-protein complex. These include hydrogen bonds, hydrophobic interactions, and π-π stacking. doi.orgnih.gov

Hydrogen Bonding: Hydrogen bonds are critical for the specificity of ligand binding. Docking simulations of quinoline-triazoles have shown how intermolecular hydrogen bonds can influence molecular packing. nih.gov In studies of antiviral quinoline derivatives, hydrogen bonds were observed between the ligand's functional groups (like amine or hydroxyl groups) and amino acid residues such as Valine, Threonine, and Lysine in the target protein's active site. doi.org Docking of cloxyquin to bovine serum albumin predicted a hydrogen bond forming between the hydroxyl moiety of the ligand and the amino acid residue Phe506. nih.gov

Hydrophobic and π-π Interactions: The aromatic quinoline ring system frequently participates in hydrophobic and π-π stacking interactions. Molecular docking of cloxyquin with BSA revealed that hydrophobic interactions are a major driving force for complex formation, with the quinoline scaffold interacting with hydrophobic residues like Phe550, Leu531, and Leu574. nih.govnih.gov The quinoline ring was also found to form a π-π interaction with Phe506. nih.gov These types of interactions are crucial for the stable anchoring of the ligand within the binding pocket.

Antimicrobial Activity Mechanistic Insights

The antimicrobial properties of quinoline derivatives, including halogenated and nitro-substituted analogues, are well-documented. nih.govnih.gov A primary proposed mechanism for their action is the chelation of essential metal ions, which disrupts microbial metabolism. The 8-hydroxyquinolines, in particular, are known metal-binding agents.

The antimicrobial action of bihalogenated 8-hydroxyquinolines is thought to relate to their chelating activities, potentially depriving microbes of essential iron. nih.gov The introduction of a chloro group can enhance membrane permeability, leading to superior activity against pathogens like Mycobacterium tuberculosis compared to the parent 8-hydroxyquinoline. Cloxyquin (5-chloroquinolin-8-ol) has demonstrated potent activity against numerous clinical isolates of M. tuberculosis, including multidrug-resistant strains, with MIC values ranging from 0.062 to 0.25 μg/ml. nih.gov The consistent activity across resistant strains suggests a mechanism of action that is distinct from existing antituberculosis drugs. nih.gov

Furthermore, the nitro group in compounds like nitroxoline (5-nitro-8-hydroxyquinoline) is believed to contribute to cytotoxicity through the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components and lead to cell death. The mechanism of some naphthoquinone derivatives has been shown to involve membrane damage, disruption of membrane integrity, and DNA leakage. mdpi.com

Interaction with Biomolecules

The interaction of quinoline derivatives with biomolecules, particularly proteins like serum albumin, is crucial for understanding their pharmacokinetic and pharmacodynamic properties. nih.gov Serum albumin acts as a primary carrier for many drugs in the bloodstream.

Studies on cloxyquin (5-chloro-8-hydroxyquinoline) have elucidated its interaction mechanism with bovine serum albumin (BSA). nih.govnih.gov The interaction occurs via a static process, indicating the formation of a ground-state complex between the drug and the protein. nih.govnih.gov The binding affinity is moderate, with a binding constant (Kb) on the order of 10⁴ M⁻¹, and the stoichiometry is approximately 1:1. nih.gov

Thermodynamic analysis and molecular docking simulations both point to hydrophobic interactions as the main driving force for the formation of the BSA-cloxyquin complex. nih.govnih.gov The binding of cloxyquin preferentially occurs at the fatty acid binding site 5 (FA5) on BSA. nih.gov This interaction is stabilized by hydrophobic contacts between the quinoline scaffold and protein residues, as well as hydrogen bonding and π-π interactions. nih.govnih.gov Such studies indicate that serum albumin can effectively function as a carrier for this class of compounds in circulation. nih.gov

Advanced Applications and Future Research Trajectories for 5 Chloro 2 Methyl 8 Nitroquinoline

Potential in Materials Science

The specific electronic and structural characteristics of 5-Chloro-2-methyl-8-nitroquinoline make it a promising candidate for the development of advanced materials. The presence of both an electron-donating methyl group and electron-withdrawing nitro and chloro groups on the quinoline (B57606) ring system can lead to interesting photophysical properties.

Nonlinear optical (NLO) materials, which can alter the properties of light, are crucial for applications in telecommunications, optical computing, and data storage. Computational studies on structurally related quinoline derivatives suggest that the quinoline framework is a promising scaffold for NLO materials. researchgate.net Density Functional Theory (DFT) calculations on compounds like 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxyquinoline (B194070) have indicated that these molecules exhibit NLO behavior due to their molecular polarity and hyperpolarizability. researchgate.netdntb.gov.ua

The charge asymmetry in this compound, created by its substituent groups, is a key indicator of potential NLO properties. researchgate.net Theoretical investigations using quantum mechanical methods are essential to quantify these properties and guide the synthesis of new NLO materials derived from this compound. dntb.gov.ua

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Quinoline derivatives are widely used in constructing these assemblies due to their flat, aromatic nature which facilitates π-π stacking. acs.orgnih.gov Research on 2-styryl-8-nitroquinolines, which can be synthesized from 2-methyl-8-nitroquinoline (B1328908), shows that substituents on the quinoline and styryl rings control the structural and supramolecular properties of the resulting compounds. acs.org

The this compound molecule can serve as a fundamental building block for more complex supramolecular structures. Its functional groups can be modified to introduce specific interactions, enabling the design of materials with tailored properties, such as mechanochromic luminescence, where the material changes its light-emitting properties in response to mechanical stress. nih.gov

Role as Synthetic Intermediates

The true potential of this compound lies in its versatility as a chemical intermediate. Its distinct functional groups provide multiple reactive sites for building a wide array of more complex molecules.

The quinoline core is a privileged structure in medicinal chemistry. nih.govresearchgate.net this compound is an ideal starting material for creating a library of diverse quinoline derivatives. The methyl group at the 2-position is particularly reactive and can participate in condensation reactions with aldehydes to form styrylquinolines. acs.org Furthermore, the methyl group can be oxidized to produce 8-nitroquinoline-2-carboxylic acid, opening pathways for further functionalization. The nitro group can be reduced to an amino group, which can then be transformed into a variety of other functionalities, dramatically expanding the range of accessible quinoline scaffolds.

Beyond simple modifications, this compound can be used to construct larger, multi-cyclic heterocyclic systems. The quinoline unit can be fused or linked to other heterocyclic rings like imidazole, pyrazole, or triazole to generate hybrid molecules. nih.govnih.gov For instance, derivatives of the quinoline scaffold have been used to synthesize quinoline-indole-schiff base hybrids and quinoline imidazolium (B1220033) salts. nih.gov The synthesis of 8-hydroxyquinoline-5-sulfonamides and their subsequent conversion to 1,2,3-triazole hybrids demonstrates a clear pathway for incorporating the quinoline core into more complex systems. nih.gov This modular approach is critical in drug discovery and materials science for fine-tuning molecular properties.

Computational Design and Virtual Screening Initiatives

Modern chemical research heavily relies on computational methods to predict molecular properties and guide experimental work. For this compound and its derivatives, computational chemistry offers powerful tools for exploration.

Quantum mechanical approaches like Density Functional Theory (DFT) are used to optimize molecular geometry and predict vibrational spectra (FT-IR, FT-Raman), electronic properties (HOMO-LUMO energy gaps), and reactivity parameters. dntb.gov.uaresearchgate.net Such studies have been performed on the related compound 2-Methyl-8-nitroquinoline to analyze its stability and intramolecular interactions. researchgate.net These computational methods can elucidate the structure-property relationships that govern the molecule's behavior.

Furthermore, molecular docking simulations are employed to predict how these molecules might interact with biological targets, such as proteins or DNA. researchgate.netnih.gov By screening virtual libraries of derivatives against specific biological receptors, researchers can identify promising candidates for further synthesis and testing. These in silico techniques accelerate the discovery process, reduce costs, and provide deep insights into the mechanisms of action at a molecular level.

Data Tables

Table 1: Computational Methods for Analyzing Quinoline Derivatives

| Computational Technique | Application | Investigated Properties | Relevant Studies |

|---|---|---|---|

| Density Functional Theory (DFT) | Quantum mechanical calculations | Optimized geometry, vibrational frequencies, electronic spectra, NLO properties, reactivity | researchgate.net, researchgate.net, dntb.gov.ua |

| Molecular Dynamics (MD) | Simulation of molecular motion | Global and local reactive properties, conformational analysis | researchgate.net |

| Molecular Docking | Virtual screening | Binding affinity to biological targets (e.g., proteins, DNA) | researchgate.net, nih.gov |

| Hirshfeld Surface Analysis | Analysis of intermolecular interactions | Visualization of non-covalent interactions in crystal packing | nih.gov, dntb.gov.ua |

Table 2: Examples of Complex Structures Derived from Quinoline Intermediates

| Precursor Type | Reaction/Modification | Resulting Structure/System | Reference |

|---|---|---|---|

| 2-Methylquinoline (B7769805) | Condensation with aldehydes | 2-Styrylquinolines | acs.org |

| 8-Hydroxyquinoline (B1678124) | Sulfonation, amidation, click chemistry | 8-Hydroxyquinoline-5-sulfonamide-1,2,3-triazole hybrids | nih.gov |

| Substituted Aniline (B41778) | Vilsmeier-Haack reaction | Pyridine-quinoline hybrids | nih.gov |

| 2-Methyl-8-nitroquinoline | Oxidation of methyl group | 8-Nitroquinoline-2-carboxylic acid |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-hydroxy-5-nitroquinoline |

| 5-chloro-8-hydroxyquinoline |

| 2-styryl-8-nitroquinolines |

| Quinoline-8-thiolates |

| 8-nitroquinoline-2-carboxylic acid |

| Quinoline-indole-schiff base |

| Quinoline imidazolium salts |

| 8-hydroxyquinoline-5-sulfonamides |

| 1,2,3-triazole |

| 2-Methyl-8-nitroquinoline |

| 5-Methyl-8-nitroquinoline |

Exploration of Novel Derivatization Pathways

The chemical architecture of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with tailored properties. Research into related quinoline structures highlights several promising derivatization pathways that can be applied to this specific molecule. These pathways involve strategic modifications at the nitro group, the chloro substituent, and the quinoline core itself, opening avenues for creating novel compounds with enhanced or entirely new functionalities.

Key derivatization strategies include nucleophilic substitution reactions, the formation of hybrid molecules, and modifications of the core ring structure. For instance, the nitro group can be reduced to an amine, which then serves as a versatile handle for a wide array of subsequent reactions, such as amidation or sulfonylation. The chloro group's position on the aromatic ring also allows for its substitution, enabling the introduction of different functional groups that can modulate the molecule's electronic and steric properties.

Furthermore, reactions involving the quinoline ring system itself, such as the Mannich reaction, can be used to link the scaffold to other bioactive molecules, creating hybrid compounds. nih.gov An example of this is the hybridization of 5-chloro-8-hydroxyquinoline with the antibiotic ciprofloxacin. nih.gov Another advanced method is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which has been studied in nitroquinoline derivatives to introduce new substituents onto the ring. nih.gov The creation of styrylquinoline derivatives, which have shown potential as HIV-1 integrase inhibitors, represents another significant derivatization route. researchgate.net